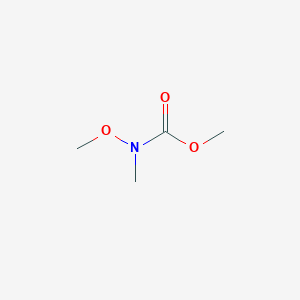
N,N-Dimethyl-4-(2-phenyl-5,6-dihydro-1,4-oxathiin-3-yl)aniline
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of N,N-Dimethyl-4-(2-phenyl-5,6-dihydro-1,4-oxathiin-3-yl)aniline consists of a complex arrangement of atoms, including nitrogen (N), carbon ©, oxygen (O), sulfur (S), and hydrogen (H). The phenyl group and the oxathiin ring contribute to its overall structure. For a detailed depiction, refer to relevant spectroscopic data such as NMR, HPLC, and LC-MS .
Applications De Recherche Scientifique
Base-Catalyzed Ring Opening and Rearrangement
In the study by M. Kulka, the base-catalyzed ring opening of N-(aminothioxomethyl)-5,6-dihydro-1,4-oxathiin derivatives was investigated, demonstrating the compound's reactivity and potential for generating diverse molecular structures through rearrangement processes. This research highlights the compound's utility in synthetic organic chemistry, particularly in the synthesis of complex molecules from simpler oxathiin derivatives M. Kulka, 1980.
Biodegradation by Soil Bacteria
Research by R. Bachofer et al. focused on a Nocardia-like soil bacterium capable of degrading various carboxanilide fungicides, including compounds related to oxathiin. This study illustrates the environmental relevance of such compounds, showing how microorganisms can utilize complex organic molecules, potentially contributing to bioremediation strategies R. Bachofer, O. Oltmanns, F. Lingens, 1973.
Applications in Organic Electroluminescent Devices
The work by Hidekaru Doi et al. introduced a novel class of amorphous molecular materials incorporating structures related to oxathiin. These materials exhibit desirable properties for organic electroluminescent devices, such as reversible redox behavior and intense fluorescence, indicating their potential in advanced electronic and photonic applications Hidekaru Doi, Motoi Kinoshita, and Kenji Okumoto, Y. Shirota, 2003.
Synthesis and Optical Properties of Azo-Based Materials
A study by A. Shili et al. explored the synthesis and characterization of azo-based Schiff bases, where structures similar to oxathiin were involved. These compounds demonstrate intriguing optical properties, making them suitable for applications in materials science, particularly in areas requiring precise optical characteristics A. Shili, A. Ayadi, S. Taboukhat, N. Zouari, B. Sahraoui, A. El-Ghayoury, 2020.
Mass Spectrometry of Oxathiin Derivatives
The research by F. Onuska et al. provided detailed mass spectrometric analysis of oxathiin derivatives, including their electron impact and chemical ionization mass spectra. This study is crucial for analytical chemistry, offering insights into the structural elucidation and characterization of complex organic compounds F. Onuska, M. Comba, A. G. Harrison, 1976.
Propriétés
IUPAC Name |
N,N-dimethyl-4-(6-phenyl-2,3-dihydro-1,4-oxathiin-5-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c1-19(2)16-10-8-15(9-11-16)18-17(20-12-13-21-18)14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYHCYGRNUWRNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=C(OCCS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60572233 | |
| Record name | N,N-Dimethyl-4-(2-phenyl-5,6-dihydro-1,4-oxathiin-3-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60572233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
156574-52-6 | |
| Record name | N,N-Dimethyl-4-(2-phenyl-5,6-dihydro-1,4-oxathiin-3-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60572233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(S)-5-Azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B3048029.png)






![1-[Phenyl-[4-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B3048039.png)

![5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B3048044.png)

